Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Allyl 1,3,7-trimethyl-2,4-dioxo-5-(m-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
- Shaabani et al. (2009) developed a method for synthesizing hexahydro-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine derivatives via a four-component condensation reaction. This process involves diketene, an aromatic amine, an aromatic aldehyde, and 6-amino-1,3-dimethyluracil, using p-toluenesulfonic acid as a catalyst at ambient temperature, achieving high yields New one-pot four-component synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives.
Chemical Reactions and Properties
- Mekuskiene and Vainilavicius (2006) explored the cyclization and alkylation of similar compounds, leading to the formation of various derivatives with unique chemical properties Synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and their reaction with electrophiles.
Regioselective Synthesis
- Malik, Singh, and Kumar (2005) demonstrated a regioselective synthesis method for producing derivatives of uracil and thymine, which are key components in nucleic acids, highlighting the versatility of these compounds in synthetic chemistry Regioselective synthesis of 1-allyl- and 1-arylmethyl uracil and thymine derivatives.
Biological Evaluation
- Shanmugasundaram et al. (2011) synthesized and evaluated novel pyrido[2,3-d]pyrimidine-carboxylate derivatives for their antibacterial, antifungal, and antitumor activities, showcasing the potential biomedical applications of these compounds Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidine-carboxylate Derivatives.
Green Synthesis Approaches
- Javahershenas and Khalafy (2017) developed a green synthesis approach for producing bicyclic pyridopyrimidines, emphasizing the importance of environmentally friendly methods in chemical synthesis A Green Synthesis of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives by a One-pot Three-component Reaction.
Properties
IUPAC Name |
prop-2-enyl 1,3,7-trimethyl-5-(3-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-6-10-28-20(26)15-13(3)22-18-17(19(25)24(5)21(27)23(18)4)16(15)14-9-7-8-12(2)11-14/h6-9,11,16,22H,1,10H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCDYXIMWGHKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(NC(=C2C(=O)OCC=C)C)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.